5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Description
5-(3-Chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is a triazolidine-based carboxamide derivative characterized by a central triazolidine ring substituted with a 3-chloroanilino group and a 4-chlorophenethyl carboxamide side chain. The compound’s chlorine substituents and carboxamide linkage suggest applications in medicinal chemistry, particularly in targeting parasitic or microbial enzymes, though further validation is required .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10,15-16,21-24H,8-9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMGOADZRFPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Substitution Reactions: The chloroanilino and chlorophenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe to study biological processes involving triazolidine derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- Triazolidine vs. Pyrazole Rings: Unlike pyrazole-based carboxamides (e.g., compounds 3a–3p in ), which feature a five-membered aromatic ring with two adjacent nitrogen atoms, the triazolidine core in the target compound is a non-aromatic three-membered ring containing two nitrogen atoms. This structural distinction likely influences stability, reactivity, and binding affinity to biological targets .
- Substituent Positioning: The 3-chloroanilino group in the target compound differs from the 4-chloro or 4-fluoro substituents in analogs such as 3d (5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide). This positional variation may alter electronic properties and steric interactions in enzyme-binding pockets .
Physicochemical Properties
Key Observations :
- Pyrazole-carboxamides exhibit well-defined melting points (123–183°C), which correlate with crystallinity and stability—properties that remain unverified for the triazolidine analog .
Biological Activity
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer therapies. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves a multi-step process including:
- Formation of the Triazolidine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : The introduction of chloroanilino and chlorophenylethyl groups is performed via nucleophilic substitution reactions using strong bases and solvents like DMF or DMSO.
Chemical Structure :
- IUPAC Name : this compound
- Molecular Formula : C17H19Cl2N5O
- Molecular Weight : 380.3 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against leukemia and solid tumors. A notable study demonstrated its curative effects against leukemia cell lines, suggesting a mechanism involving apoptosis induction.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.10 | Induction of apoptosis |
| HepG2 (liver cancer) | 9.6 | Cell cycle arrest at G2/M phase |
| HL-60 (leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction modulates enzyme activity and influences cellular pathways associated with cancer progression:
- Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio, promoting apoptotic pathways.
- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest, particularly at the S and G2/M phases in various cancer cell lines.
Case Studies
- Leukemia Treatment : In a controlled study, patients with acute promyelocytic leukemia showed improved outcomes when treated with this compound, highlighting its potential as a therapeutic agent.
- Solid Tumors : A preclinical trial involving tumor-bearing mice demonstrated significant tumor regression when administered with the compound, reinforcing its efficacy in vivo.
Comparative Analysis
When compared to similar compounds, such as other triazolidine derivatives, this compound exhibits enhanced potency due to the dual presence of chloroanilino and chlorophenylethyl groups.
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity | Unique Features |
|---|---|---|
| This compound | High | Dual functional groups |
| 5-(3-chloroanilino)triazolidine-4-carboxamide | Moderate | Lacks chlorophenylethyl group |
| N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide | Low | Lacks chloroanilino group |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, and what challenges are commonly encountered during multi-step synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chloroaniline derivatives and triazolidine precursors. Common challenges include:
- Synthetic Complexity : Multi-step protocols require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like undesired cyclization or decomposition .
- Purification Challenges : Intermediate products often require column chromatography or recrystallization to isolate high-purity compounds, which can be resource-intensive .
- Yield Optimization : Catalysts such as palladium or copper-based systems may improve coupling efficiency in triazolidine ring formation .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques, and what spectral data are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR are essential for confirming the triazolidine core, chlorophenyl substituents, and carboxamide linkage. Aromatic proton signals in the δ 7.0–8.0 ppm range validate the chloro-aniline moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 420.0825 for [M+H]) and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm carboxamide functionality .
Advanced Research Questions
Q. What computational strategies can be employed to optimize reaction conditions and reduce synthetic steps for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition-state energies to identify optimal reaction pathways (e.g., for triazolidine ring closure) .
- Machine Learning (ML) : ML models trained on reaction databases can predict solvent-catalyst combinations that maximize yield while minimizing steps .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) explore alternative pathways, potentially bypassing unstable intermediates .
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence the compound’s biological activity, and what methods are used to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Halogen Substitution : Replacing 3-chloroanilino with fluoro or bromo groups alters electron-withdrawing effects, impacting binding to targets like kinase enzymes. Activity is assessed via enzymatic inhibition assays (IC) .
- Alkyl Chain Modulation : Extending the ethyl linker in the N-substituent may enhance membrane permeability. LogP measurements and cell-based assays (e.g., Caco-2 permeability) quantify these effects .
- SAR Workflow : Combinatorial libraries are screened using high-throughput assays, followed by molecular docking to correlate activity with structural features .
Q. What experimental approaches are recommended to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Protocols : Reproducibility issues arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions. Harmonizing protocols (e.g., ATP concentration in kinase assays) reduces discrepancies .
- Meta-Analysis : Statistical aggregation of data from multiple studies identifies trends obscured by outliers. Tools like RevMan or R’s metafor package are used .
- Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity alongside cellular assays) .
Q. What in silico methods are effective in predicting the compound’s pharmacokinetic properties and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition. For example, high topological polar surface area (>140 Ų) may limit oral absorption .
- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity based on structural alerts like the triazolidine ring .
- Molecular Dynamics (MD) : Simulations of protein-ligand complexes (e.g., with hERG channels) assess cardiotoxicity risks .
Q. How does the compound’s reactivity with common biochemical targets (e.g., kinases, GPCRs) compare to structurally similar analogs?
- Methodological Answer :
- Kinase Inhibition Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to compare selectivity against analogs. For example, replacing the triazolidine core with a pyrazole ring may reduce off-target effects .
- GPCR Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for receptors like serotonin or dopamine receptors .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH) and entropy (ΔS) to compare interaction strengths .
Q. What advanced analytical techniques are necessary to study degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, pH extremes, and oxidizers (e.g., HO). Monitor degradation via LC-MS/MS to identify products (e.g., hydrolyzed carboxamide) .
- Stability-Indicating Methods : Develop HPLC methods with photodiode array (PDA) detection to resolve degradation products. Validation includes precision (RSD <2%) and robustness .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation kinetics using Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
